molecular formula C25H26O9 B13849576 rac Ketoprofen Glucuronide Allyl Ester-13CD3

rac Ketoprofen Glucuronide Allyl Ester-13CD3

Cat. No.: B13849576
M. Wt: 474.5 g/mol
InChI Key: OZBPANSTJDBACD-LZQCWBLXSA-N
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Description

rac Ketoprofen Glucuronide Allyl Ester-13CD3: is a biochemical compound used primarily in proteomics research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C2413CH23D3O9 and a molecular weight of 474.48 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves multiple steps, starting from ketoprofen. The process includes glucuronidation, where ketoprofen is conjugated with glucuronic acid, followed by esterification with allyl alcohol. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

rac Ketoprofen Glucuronide Allyl Ester-13CD3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of ketoprofen, such as ketoprofen alcohols, ketones, and substituted esters .

Scientific Research Applications

rac Ketoprofen Glucuronide Allyl Ester-13CD3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves its interaction with specific enzymes and proteins. The glucuronide moiety allows it to be recognized and metabolized by glucuronidase enzymes, leading to the release of active ketoprofen. The molecular targets include cyclooxygenase (COX) enzymes, which are inhibited by ketoprofen, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Ketoprofen Glucuronide Allyl Ester-13CD3 is unique due to its specific glucuronide and allyl ester modifications, which provide distinct properties for research applications. Its deuterium labeling (13CD3) also makes it valuable in mass spectrometry studies for tracking metabolic pathways .

Properties

Molecular Formula

C25H26O9

Molecular Weight

474.5 g/mol

IUPAC Name

prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19-,20-,21+,22-,25-/m0/s1/i2+1D3

InChI Key

OZBPANSTJDBACD-LZQCWBLXSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O

Origin of Product

United States

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